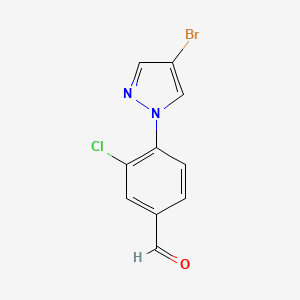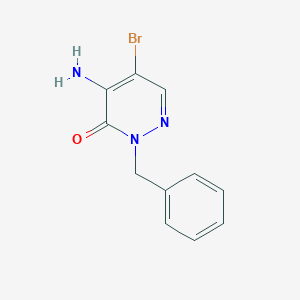![molecular formula C21H18O B11841829 Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl- CAS No. 62225-31-4](/img/structure/B11841829.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-phenylindeno[2,1-b]pyran is a heterocyclic compound that features a fused indene and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindeno[2,1-b]pyran: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused ring systems and have similar applications in medicinal chemistry.
Uniqueness
2-Isopropyl-4-phenylindeno[2,1-b]pyran is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the isopropyl group may enhance its lipophilicity and alter its interaction with biological targets.
Eigenschaften
CAS-Nummer |
62225-31-4 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-phenyl-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3 |
InChI-Schlüssel |
PYZKNYSKYYEBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)




![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)
